molecular formula C12H12N2O2S B6352627 2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline CAS No. 1154327-08-8

2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline

Cat. No.: B6352627
CAS No.: 1154327-08-8
M. Wt: 248.30 g/mol
InChI Key: GPUSTGWHIQIPEF-UHFFFAOYSA-N
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Description

2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline is a chemical compound belonging to the class of nitroanilines. It is characterized by the presence of a nitro group (-NO2) and a thiophene ring, which is a five-membered ring containing sulfur. The molecular formula of this compound is C12H12N2O2S, and it has a molecular weight of 248.3 g/mol .

Biochemical Analysis

Biochemical Properties

The 2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline compound has been found to interact with various biomolecules. In a study, it was used to synthesize a metal complex that was characterized using different spectroscopic techniques . The complex was found to interact with CT-DNA, as investigated by fluorescence spectroscopy, viscosity measurement, and adsorption measurement .

Cellular Effects

The synthesized complex of this compound has shown to have antibacterial activity against Escherichia coli, Klebsiella pneumoniae, Bacillus subtilis, and Staphylococcus aureus strains . This suggests that the compound may have an impact on cellular processes, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The synthesized complex of this compound was found to interact with CT-DNA . This interaction suggests that the compound may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

The synthesized complex of this compound was characterized using different spectroscopic techniques , suggesting that the compound’s effects could be studied over time in laboratory settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline typically involves the reaction of 2-nitroaniline with 2-thiophenemethanamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.

    Substitution: Sodium hydroxide, various nucleophiles.

    Oxidation: Hydrogen peroxide, acetic acid.

Major Products Formed

    Reduction: 2-Amino-N-[1-(thiophen-2-yl)ethyl]aniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: Thiophene sulfoxides or sulfones.

Scientific Research Applications

2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline is unique due to the presence of both a nitro group and a thiophene ring, which confer specific chemical and biological properties. The combination of these functional groups allows for diverse chemical reactions and potential biological activities, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

2-nitro-N-(1-thiophen-2-ylethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-9(12-7-4-8-17-12)13-10-5-2-3-6-11(10)14(15)16/h2-9,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPUSTGWHIQIPEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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